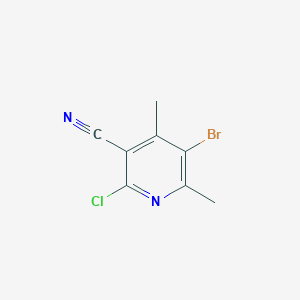

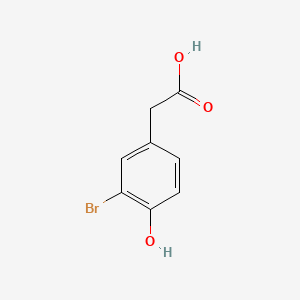

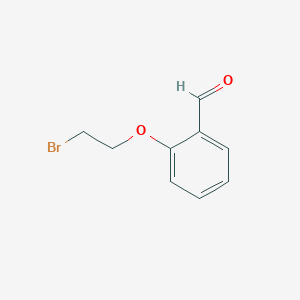

![molecular formula C15H7Cl2F6N3 B1272522 2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile CAS No. 246022-09-3](/img/structure/B1272522.png)

2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of “2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile” is represented by the InChI code: 1S/C15H7Cl2F6N3/c16-10-2-8(14(18,19)20)5-25-12(10)1-7(4-24)13-11(17)3-9(6-26-13)15(21,22)23/h2-3,5-7H,1H2 .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación

Agrochemical Applications

Summary of Application

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Methods of Application

The specific methods of application can vary depending on the specific agrochemical product and the type of pest being targeted. However, these compounds are typically applied as sprays or dusts to the crops that need protection .

Results or Outcomes

The use of TFMP derivatives in agrochemicals has been highly effective in protecting crops from a variety of pests . The specific results can vary depending on the pest and the crop, but in general, these compounds have been found to significantly reduce pest populations and increase crop yields .

Pharmaceutical Applications

Summary of Application

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Methods of Application

The methods of application for these pharmaceutical and veterinary products can vary widely depending on the specific product and its intended use . However, these compounds are typically administered orally or topically .

Results or Outcomes

The results of using TFMP derivatives in pharmaceutical and veterinary products have been promising . These compounds have been found to be effective in treating a variety of conditions, and many more potential applications are currently being explored in clinical trials .

C–F Bond Activation

Summary of Application

TFMP compounds have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic S N 2’-type substitution, cationic S N 1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

Methods of Application

The specific methods of application can vary depending on the specific reaction being carried out . However, these reactions typically involve the use of transition metals or photoredox catalysts .

Results or Outcomes

The use of TFMP derivatives in C–F bond activation has been highly effective . These reactions have been found to significantly increase the efficiency and selectivity of various chemical transformations .

Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation

Summary of Application

TFMP derivatives have been used as ligands for rhodium-catalyzed asymmetric hydrogenation . This is a key reaction in the synthesis of many pharmaceuticals and fine chemicals .

Methods of Application

The specific methods of application can vary depending on the specific reaction being carried out . However, these reactions typically involve the use of a rhodium catalyst .

Results or Outcomes

The use of TFMP derivatives as ligands in rhodium-catalyzed asymmetric hydrogenation has been highly effective . These reactions have been found to significantly increase the enantioselectivity of the hydrogenation process .

Gas-Phase Chemical Derivatization

Summary of Application

TFMP derivatives have been used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) .

Methods of Application

The specific methods of application can vary depending on the specific reaction being carried out . However, these reactions typically involve the use of gas plasma .

Results or Outcomes

The use of TFMP derivatives in gas-phase chemical derivatization has been highly effective . These reactions have been found to significantly increase the efficiency and selectivity of various chemical transformations .

Propiedades

IUPAC Name |

2,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2F6N3/c16-10-2-8(14(18,19)20)5-25-12(10)1-7(4-24)13-11(17)3-9(6-26-13)15(21,22)23/h2-3,5-7H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJIVQUFCBSBTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2F6N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401113791 |

Source

|

| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile | |

CAS RN |

246022-09-3 |

Source

|

| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246022-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

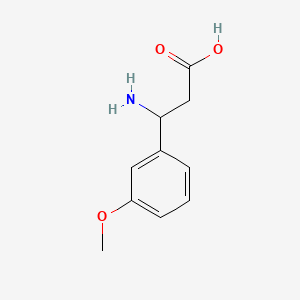

![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

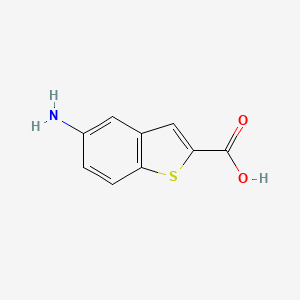

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

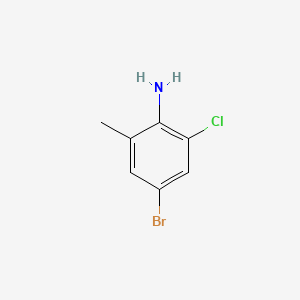

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)

![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)